![molecular formula C18H27NO7S2 B1409507 Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide CAS No. 1648864-63-4](/img/structure/B1409507.png)
Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Overview
Description
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its structure allows for modifications that can lead to the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide spectrum of biological activities, making the tert-butyl compound a valuable starting point for drug discovery .
Antibacterial and Antifungal Applications
The tert-butyl compound has been studied for its antibacterial and antifungal properties. It has shown moderate activity against several microorganisms, including both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Research
Compounds derived from the tert-butyl compound have potential applications in anticancer research. The ability to synthesize derivatives that can interact with cancer cells makes it a promising candidate for the development of new anticancer agents .
Antiparasitic Activity
The structural flexibility and the presence of polar nitrogen atoms enhance the interaction with biological macromolecules, which is crucial for antiparasitic drug development. This compound could be used to synthesize drugs targeting parasitic infections .
properties
IUPAC Name |
tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S2/c1-14-5-7-15(8-6-14)28(23,24)25-11-9-16-13-19(10-12-27(16,21)22)17(20)26-18(2,3)4/h5-8,16H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFKZMKTBPUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CN(CCS2(=O)=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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